7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with various functional groups such as ethyl, fluorophenyl, methoxymethyl, and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the various substituents. Common synthetic methods include:
Cyclization Reactions: The formation of the pyrazoloquinazoline core often involves cyclization reactions, where precursor molecules undergo intramolecular reactions to form the fused ring system.
Substitution Reactions: Introduction of the ethyl, fluorophenyl, methoxymethyl, and methoxyphenyl groups is typically achieved through substitution reactions using appropriate reagents and catalysts.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors can enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can result in the replacement of existing groups with new ones.
Scientific Research Applications
7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazoline derivatives with different substituents. These compounds share a similar core structure but differ in the nature and position of their substituents.
Uniqueness
The uniqueness of 7-ETHYL-5-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C27H28FN3O2 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C27H28FN3O2/c1-4-17-5-14-24-22(15-17)26(19-6-10-20(28)11-7-19)29-27-25(23(16-32-2)30-31(24)27)18-8-12-21(33-3)13-9-18/h6-13,17H,4-5,14-16H2,1-3H3 |
InChI Key |
TUEPYQKXINFLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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